molecular formula C10H6BrClN2 B12858547 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine

Cat. No.: B12858547
M. Wt: 269.52 g/mol
InChI Key: OMUBOIMHNMNKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyridine-2-Yl)-3-Hexylthiophene
  • 2-(5-Bromothiophene-2-Yl)-3-Hexylthiophene
  • 2-(5-Bromopyridin-2-Yl)propan-2-Ol

Uniqueness

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which imparts distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-3-chloropyridine

InChI

InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)10-8(12)2-1-5-13-10/h1-6H

InChI Key

OMUBOIMHNMNKLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NC=C(C=C2)Br)Cl

Origin of Product

United States

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